molecular formula C10H17BN2O2S B6338289 2-(Methylamino)thiazole-4-boronic acid pinacol ester CAS No. 2096336-23-9

2-(Methylamino)thiazole-4-boronic acid pinacol ester

Cat. No.: B6338289
CAS No.: 2096336-23-9
M. Wt: 240.14 g/mol
InChI Key: CNGNKBLFWMPQQO-UHFFFAOYSA-N
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Description

2-(Methylamino)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its versatility and reactivity. Boronic esters are known for their role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(Methylamino)thiazole with a boronic acid derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for boronic esters, including this compound, often involve large-scale batch reactions. These methods are optimized for high yield and purity, utilizing automated systems for precise control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester yields boronic acids, while reduction produces boranes. Substitution reactions result in the formation of various substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Methylamino)thiazole-4-boronic acid pinacol ester involves its interaction with molecular targets through the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical assays and drug development. The compound’s reactivity is influenced by the electronic properties of the thiazole ring and the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)thiazole-4-boronic acid pinacol ester is unique due to the presence of the thiazole ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in specific synthetic applications and research studies .

Properties

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(12-5)13-7/h6H,1-5H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGNKBLFWMPQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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